6-Chloro-3-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione
Description
6-Chloro-3-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a pyrimidine-2,4-dione core substituted with a chlorine atom at position 6 and a piperidin-4-yl group at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to uracil derivatives, which are often explored for enzyme inhibition and antiviral activity . For example, piperidinyl-substituted pyrimidine-diones have been investigated as inhibitors of Mycobacterium tuberculosis TMPK (MtbTMPK), a critical enzyme in nucleotide biosynthesis .
Properties
CAS No. |
646071-44-5 |
|---|---|
Molecular Formula |
C9H12ClN3O2 |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
6-chloro-3-piperidin-4-yl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12ClN3O2/c10-7-5-8(14)13(9(15)12-7)6-1-3-11-4-2-6/h5-6,11H,1-4H2,(H,12,15) |
InChI Key |
AKEZVHOHWBRZRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C(=O)C=C(NC2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione typically involves the nucleophilic substitution of a halogenated pyrimidine derivative. One common method involves the reaction of 2,4-dichloropyrimidine with piperidine under basic conditions to yield the desired product . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution Reactions: The piperidin-4-yl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino-substituted pyrimidine derivatives.
Scientific Research Applications
6-Chloro-3-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe for investigating biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare structural analogs of 6-Chloro-3-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione, focusing on substituents, synthesis, and biological activity.
Table 1: Key Structural and Functional Comparisons
Key Findings:
Substituent Effects on Activity :
- The piperidin-4-yl group at position 3 (target compound) is associated with enhanced binding to enzymatic targets, as seen in MtbTMPK inhibitors . In contrast, methyl or trifluoroethyl groups (Table 1) are smaller and may reduce steric hindrance, favoring synthetic accessibility .
- Chlorine at position 6 is a common feature across analogs, likely stabilizing the dione core and improving electrophilicity for further functionalization .
Synthetic Routes :
- Substitution reactions dominate synthesis. For example, 6-chloro-3-isopropylpyrimidine-2,4-dione is prepared by reacting 6-chloro precursors with isopropylamine in 1,4-dioxane .
- Palladium-catalyzed carbonylative methods (e.g., for 3-cyclohexyl-6-phenyl derivatives) highlight alternative routes for complex substituents .
Trifluoroethyl-substituted analogs (e.g., Compound 67 in ) demonstrate antiviral activity, with a molecular ion peak at m/z 358 (M+H) in LC/MS .
Solubility and Physicochemical Properties :
- Methyl or small alkyl groups (e.g., 6-chloro-1,3-dimethylpyrimidine-2,4-dione) improve solubility (log S ~ -1.5) compared to bulkier substituents like piperidinyl (log S ~ -3.2 inferred) .
Structural and Functional Divergence
- Thieno-Pyrimidine-Diones (e.g., 5-methyl-6-thiazolyl derivatives in ): Feature fused thiophene rings, enhancing π-π stacking interactions but reducing synthetic accessibility .
Contradictions and Limitations
- Synthetic Yields : While Pd-catalyzed methods () achieve 73% yields for cyclohexyl-phenyl derivatives, simpler substitution reactions (e.g., ) often require harsh conditions (e.g., reflux in dioxane) .
- Biological Data Gaps : Direct activity data for the target compound are absent; inferences rely on structural analogs.
Biological Activity
6-Chloro-3-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione, also known by its CAS number 646071-44-5, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic targets, and relevant case studies.
The molecular formula of 6-Chloro-3-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione is C9H12ClN3O2 with a molecular weight of approximately 229.66 g/mol. Its structural features include a pyrimidine ring substituted with a piperidine moiety and a chlorine atom, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H12ClN3O2 |
| Molecular Weight | 229.66 g/mol |
| LogP | 0.8556 |
| PSA | 67.15 Ų |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:
- Dihydrofolate Reductase (DHFR) Inhibition : Similar to other pyrimidine derivatives, this compound may inhibit DHFR, an enzyme crucial for DNA synthesis. Inhibition of DHFR can lead to reduced cellular proliferation, particularly in cancer cells .
- Kinase Inhibition : The compound may also exhibit activity against specific kinases involved in signaling pathways that regulate cell growth and survival. For instance, it has been suggested that related compounds can inhibit tyrosine kinases such as Abl and MAP kinases .
- Antimicrobial Properties : Some studies indicate that pyrimidine derivatives possess antibacterial and antifungal activities. Compounds structurally similar to 6-Chloro-3-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione have shown effectiveness against various bacterial strains .
Case Studies
Several studies have explored the biological effects of compounds related to 6-Chloro-3-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione:
- Antitumor Activity : A study demonstrated that pyrido[2,3-d]pyrimidine derivatives exhibit significant antitumor effects by inhibiting DHFR and disrupting nucleic acid synthesis in cancer cells. This suggests that 6-Chloro-3-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione could have similar therapeutic potential .
- Antibacterial Effects : Research has shown that certain pyrimidine derivatives can inhibit the growth of harmful bacteria. For example, compounds with halogen substituents have been linked to increased antibacterial activity due to their ability to disrupt bacterial cell functions .
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